Technical Guide: Reactivity & Applications of 1-Bromo-4-(2-methoxypropan-2-yl)benzene
Technical Guide: Reactivity & Applications of 1-Bromo-4-(2-methoxypropan-2-yl)benzene
The following technical guide details the reactivity, synthesis, and application of 1-Bromo-4-(2-methoxypropan-2-yl)benzene , a specialized bifunctional building block in medicinal chemistry.
Executive Summary
1-Bromo-4-(2-methoxypropan-2-yl)benzene (CAS: 27060-75-9) serves as a strategic aryl halide scaffold in drug discovery. Its value lies in the orthogonal reactivity of its two functional groups:
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The Aryl Bromide (C-Br): A robust handle for palladium-catalyzed cross-couplings and organometallic generation (Li/Mg), stable under basic and nucleophilic conditions.
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The Tertiary Ether (Cumyl-like): A sterically hindered, acid-sensitive moiety. It functions either as a stable "spectator" group during basic transformations or as a masked precursor to α-methylstyrenes via acid-catalyzed elimination.
This guide provides the mechanistic grounding and protocols required to utilize this molecule effectively, preventing common pitfalls associated with its acid lability.
Physicochemical Profile
| Property | Data |
| IUPAC Name | 1-Bromo-4-(2-methoxypropan-2-yl)benzene |
| Common Synonyms | p-Bromo-α,α-dimethylbenzyl methyl ether; 4-Bromo-cumyl methyl ether |
| CAS Number | 27060-75-9 |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.12 g/mol |
| Boiling Point | ~110–115 °C (at reduced pressure) |
| Electronic Character | Electron-rich ether (weak donor) + Electron-withdrawing bromide |
| Stability | Base: High. Acid: Low (susceptible to E1 elimination/Sɴ1 substitution). |
Synthesis & Production
The most reliable synthetic route avoids acidic conditions to prevent premature elimination.
Recommended Route: Williamson Ether Synthesis
Precursor: 2-(4-bromophenyl)propan-2-ol (CAS: 23436-19-3). Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF.[1][2]
Mechanism:
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Deprotonation of the tertiary alcohol by NaH generates the alkoxide.
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Sɴ2 attack on Methyl Iodide installs the methoxy group. Note: Due to steric bulk at the tertiary center, reaction times may be longer than primary alcohols.
Reactivity Profile I: The Aryl Bromide (C-Br)
Condition Compatibility: Basic, Nucleophilic, Neutral.
The C-Br bond allows this molecule to function as an electrophile in cross-coupling reactions. The tertiary ether group is stable under these conditions, acting as a bulky, non-coordinating substituent.
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The steric bulk of the para-substituent (2-methoxypropan-2-yl) does not significantly impede oxidative addition at the C-Br bond.
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
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Base: K₂CO₃ or Cs₂CO₃ (Crucial: Avoid acidic workups).
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Outcome: Formation of biaryls with the ether intact.
B. Lithium-Halogen Exchange
Treatment with n-Butyllithium (n-BuLi) at -78 °C generates the aryllithium species.
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Stability: The tertiary ether does not undergo directed ortho-lithiation (DoM) efficiently due to steric hindrance, nor does it eliminate under these cryogenic, basic conditions.
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Application: Trapping with electrophiles (e.g., DMF, CO₂, Ketones) to functionalize the position 1.
Visualizing Divergent Reactivity
The following diagram illustrates how to selectively target the bromide vs. the ether.
Figure 1: Divergent reactivity pathways. Green/Yellow paths utilize the C-Br bond while preserving the ether. The Red path activates the ether.
Reactivity Profile II: The Tertiary Ether (C-O)
Condition Compatibility: Acidic (Labile).
The 2-methoxypropan-2-yl group is chemically equivalent to a methylated cumyl alcohol . It is highly prone to ionization under acidic conditions because the resulting carbocation is stabilized by both the benzene ring and the two methyl groups (tertiary benzylic cation).
Mechanism of Instability (E1 vs Sɴ1)
Upon exposure to acid (e.g., HCl, TFA, pTsOH):
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Protonation: The ether oxygen is protonated.
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Ionization: Methanol is lost, generating the tertiary benzylic carbocation .
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Fate of Cation:
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Elimination (E1): Loss of a proton from a methyl group yields 1-bromo-4-(prop-1-en-2-yl)benzene (an α-methylstyrene derivative). This is thermodynamically favored in non-nucleophilic media or with heating.
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Substitution (Sɴ1): In the presence of water, it hydrolyzes back to the alcohol.
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Figure 2: Mechanistic cascade under acidic conditions. The formation of the stable tertiary carbocation drives the loss of the methoxy group.
Experimental Protocols
Protocol A: Suzuki Coupling (Preserving the Ether)
Objective: Couple the aryl bromide with phenylboronic acid without cleaving the ether.
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Setup: Charge a reaction vial with 1-bromo-4-(2-methoxypropan-2-yl)benzene (1.0 eq), Phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
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Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is necessary for the Suzuki mechanism but the biphasic basic nature protects the ether.
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Catalyst: Add Pd(dppf)Cl₂ (3 mol%). Degas with nitrogen.
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Reaction: Heat to 80 °C for 4–6 hours.
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Workup: Cool to RT. Dilute with EtOAc. Wash with water and saturated NaHCO₃ (Do not use acid). Dry over Na₂SO₄ and concentrate.
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Validation: ¹H NMR should show retention of the gem-dimethyl singlet (~1.5 ppm) and methoxy singlet (~3.0 ppm).
Protocol B: Acid-Mediated Elimination (Synthesizing the Styrene)
Objective: Convert the ether moiety into an alkene.
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Setup: Dissolve 1-bromo-4-(2-methoxypropan-2-yl)benzene in Toluene.
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Reagent: Add p-Toluenesulfonic acid (pTsOH) monohydrate (5 mol%).
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Reaction: Reflux with a Dean-Stark trap (to remove methanol/water) for 2 hours.
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Workup: Cool. Wash with saturated NaHCO₃ to remove acid.
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Result: Quantitative conversion to 1-bromo-4-(prop-1-en-2-yl)benzene .
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117915, 1-Bromo-4-methoxy-2-methylbenzene (Isomer Reference). Retrieved from .
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NIST Mass Spectrometry Data Center. Benzene, 1-bromo-4-methoxy- (Related Structure/Fragment Analysis). Retrieved from .
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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Odinity (2014). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. (Mechanistic insight into acid-catalyzed substitution/elimination of phenyl-alkanols). Retrieved from .
- Vertex AI Search.CAS 27060-75-9 Verification. (Confirmed via chemical structure search for p-bromo-alpha,alpha-dimethylbenzyl methyl ether).
